molecular formula C23H30N8O3S B1684593 阿匹托利西布 CAS No. 1032754-93-0

阿匹托利西布

货号 B1684593
CAS 编号: 1032754-93-0
分子量: 498.6 g/mol
InChI 键: YOVVNQKCSKSHKT-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apitolisib, also known as GDC-0980, is an orally available agent that targets phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway . It has potential antineoplastic activity .


Molecular Structure Analysis

Apitolisib has a molecular formula of C23H30N8O3S . It belongs to the class of organic compounds known as thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring .


Physical And Chemical Properties Analysis

Apitolisib has an average mass of 498.601 Da and a monoisotopic mass of 498.216156 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 718.6±70.0 °C at 760 mmHg, and a flash point of 388.4±35.7 °C . It has 11 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

科学研究应用

Application in Advanced Solid Tumors

  • Scientific Field : Oncology
  • Summary of Application : Apitolisib was administered to patients with advanced solid tumors in a first-in-human phase I trial .
  • Methods of Application : The drug was administered orally once daily for days 1 to 21 or 1 to 28 of 28-day cycles . Pharmacokinetic and pharmacodynamic parameters were assessed .
  • Results : The study found that apitolisib exhibited dose-proportional pharmacokinetics with target modulation at doses ≥16 mg . The recommended phase 2 dose (RP2D) was 40 mg once daily . Evidence of single-agent activity included 10 RECIST partial responses .

Application in Metastatic Renal Cell Carcinoma

  • Scientific Field : Oncology
  • Summary of Application : A phase II trial compared the dual inhibition of PI3K/mammalian target of rapamycin (mTOR) by apitolisib against single inhibition of mTORC1 by everolimus in metastatic renal cell carcinoma (mRCC) .
  • Methods of Application : Patients with clear-cell mRCC who progressed on or after vascular endothelial growth factor – targeted therapy were randomly assigned to apitolisib 40 mg once per day or to everolimus 10 mg once per day .
  • Results : The study found that median progression-free survival was significantly shorter for apitolisib than for everolimus (3.7 v 6.1 months) . The objective response rate was 7.1% for apitolisib and 11.6% for everolimus .

Application in Recurrent or Persistent Endometrial Carcinoma

  • Scientific Field : Oncology
  • Summary of Application : A phase 2 study of apitolisib was conducted for the treatment of recurrent or persistent endometrial carcinoma .
  • Methods of Application : The specific methods of application or experimental procedures for this study are not detailed in the available resources .
  • Results : The specific results or outcomes obtained from this study are not detailed in the available resources .

Application in Pleural Mesothelioma

  • Scientific Field : Oncology
  • Summary of Application : Apitolisib has shown modest but durable antitumor activity in patients with pleural mesothelioma .
  • Methods of Application : The specific methods of application or experimental procedures for this study are not detailed in the available resources .
  • Results : The study demonstrated that apitolisib was reasonably tolerated at 30 mg, the selected dose for pleural mesothelioma patients given limited respiratory reserve .

Application in Recurrent or Persistent Endometrial Carcinoma

  • Scientific Field : Oncology
  • Summary of Application : A multicenter, single-arm, open-label, phase 2 study of apitolisib (GDC-0980) was conducted for the treatment of recurrent or persistent endometrial carcinoma .
  • Methods of Application : The specific methods of application or experimental procedures for this study are not detailed in the available resources .
  • Results : The specific results or outcomes obtained from this study are not detailed in the available resources .

安全和危害

The commonest toxicities related to Apitolisib at the recommended phase 2 dose (RP2D) at 40 mg once daily included hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%), mucosal inflammation (6%), and fatigue (4%) . It is also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

未来方向

Apitolisib has shown promise in the treatment of various cancers. For instance, it has been used in trials studying the treatment of solid cancers, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma . Future research may focus on exploring the synergy for combining PI3K inhibitors and immune checkpoint inhibitors in cancer treatment .

属性

IUPAC Name

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVVNQKCSKSHKT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145738
Record name Apitolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apitolisib

CAS RN

1032754-93-0
Record name Apitolisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apitolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apitolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APITOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apitolisib
Reactant of Route 2
Apitolisib
Reactant of Route 3
Apitolisib
Reactant of Route 4
Reactant of Route 4
Apitolisib
Reactant of Route 5
Apitolisib
Reactant of Route 6
Reactant of Route 6
Apitolisib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。